molecular formula C16H17ClN4OS B2923912 (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 898648-20-9

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2923912
CAS No.: 898648-20-9
M. Wt: 348.85
InChI Key: ZCJHGJHEDQXOTC-UHFFFAOYSA-N
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Description

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17ClN4OS and its molecular weight is 348.85. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone generally involves multi-step synthetic routes. A typical synthesis might start with the chlorination of 2-(methylthio)pyrimidine followed by a nucleophilic substitution reaction to introduce the phenylpiperazine moiety via an intermediate like 4-chloropyrimidine.

  • Industrial Production Methods: Industrial production methods often optimize these routes for scalability, involving efficient catalytic processes and high-yield conditions to produce the compound in large quantities.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various reactions, including:

    • Oxidation: Transformation of the methylthio group to sulfoxide or sulfone.

    • Reduction: Hydrogenation of the carbonyl group in methanone.

    • Substitution: Halogen exchange on the pyrimidine ring or functional group modifications on the piperazine ring.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use halogenating agents or nucleophiles under mild to moderate conditions.

  • Major Products Formed: The primary products formed from these reactions include various oxidized or reduced forms of the original compound, as well as derivatives with modified substituents.

4. Scientific Research Applications: This compound finds applications in multiple areas:

  • Biology: As a probe to study biological processes due to its ability to interact with various biomolecules.

  • Medicine: Potential pharmaceutical applications, particularly in designing drugs that target specific receptors or enzymes.

  • Industry: In the development of specialty chemicals and intermediates for further synthesis.

5. Mechanism of Action: The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or allosteric sites, influencing the activity or function of the target proteins. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the application context.

6. Comparison with Similar Compounds: Compared to similar compounds, (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone stands out due to its unique structural features and chemical reactivity. Similar compounds might include:

  • 2-(Methylthio)pyrimidine derivatives: Varieties of substitutions on the pyrimidine ring offer different reactivity profiles.

  • Phenylpiperazine derivatives: Differences in linkage and substituent patterns on the piperazine ring yield distinct biological activities.

  • Methanone-linked compounds: Variations in the connecting groups and substituents lead to diverse chemical and biological properties.

Each of these compounds has its own unique set of characteristics, but the combination of features in this compound makes it particularly versatile and valuable in scientific research.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-23-16-18-11-13(17)14(19-16)15(22)21-9-7-20(8-10-21)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHGJHEDQXOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.